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Compound of Interest

Compound Name: 1,4-Bis-maleimidobutane

Cat. No.: B014166 Get Quote

An In-depth Technical Guide to 1,4-Bis-maleimidobutane: Properties, Structure, and

Applications

Introduction
1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent widely utilized in

bioconjugation, polymer chemistry, and materials science.[1] Its structure features two

maleimide functional groups at either end of a four-carbon aliphatic spacer.[2] This

configuration allows BMB to form stable covalent bonds with sulfhydryl (thiol) groups, which are

commonly found in cysteine residues of proteins and peptides.[2] The specificity of the

maleimide-thiol reaction, occurring under mild physiological conditions, makes BMB an

invaluable tool for researchers, scientists, and drug development professionals.[3] This guide

provides a comprehensive overview of the chemical properties, structure, reactivity, and

experimental applications of 1,4-Bis-maleimidobutane.

Chemical Properties and Structure
The utility of BMB as a crosslinker is defined by its distinct chemical and physical properties. It

is typically a white to off-white crystalline solid.[1][2] The butane spacer arm provides a flexible

bridge with an estimated length of 10.9 Å, making it suitable for crosslinking sulfhydryl groups

within this distance range.[2]
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Identifier Value

IUPAC Name
1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-

dione[4]

SMILES
C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O[

4]

InChI

InChI=1S/C12H12N2O4/c15-9-3-4-

10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-

6H,1-2,7-8H2[4]

InChIKey WXXSHAKLDCERGU-UHFFFAOYSA-N[4]

Synonyms
BMB, N,N'-Tetramethylenebismaleimide, N,N'-

Tetramethylenedimaleimide[4][5]

Physicochemical Properties
Property Value

CAS Number 28537-70-4[1][2][4][5][6]

Molecular Formula C₁₂H₁₂N₂O₄[1][2][4][5]

Molecular Weight 248.23 g/mol [2][4][7]

Appearance
White to off-white powder/crystalline solid[1][2]

[5]

Melting Point 196-200 °C[1]

Boiling Point 450.3 °C at 760 mmHg[2][6]

Density 1.388 g/cm³[2]

Solubility Soluble in DMF, DMSO; Insoluble in water[2]

Spacer Arm Length 10.9 Å[2][7]

Spectroscopic Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_maleimido_butane
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_maleimido_butane
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_maleimido_butane
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_maleimido_butane
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_maleimido_butane
https://cymitquimica.com/products/3B-B3805/14-bismaleimidobutane/
https://www.chemimpex.com/products/23109
https://www.benchchem.com/product/b014166
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_maleimido_butane
https://cymitquimica.com/products/3B-B3805/14-bismaleimidobutane/
https://www.echemi.com/products/pd180713116116-1-4-bis-maleimidobutane.html
https://www.chemimpex.com/products/23109
https://www.benchchem.com/product/b014166
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_maleimido_butane
https://cymitquimica.com/products/3B-B3805/14-bismaleimidobutane/
https://www.benchchem.com/product/b014166
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_maleimido_butane
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011308_Bismaleimide_CrsLnk_BMOE_BMB_BMH_UG.pdf
https://www.chemimpex.com/products/23109
https://www.benchchem.com/product/b014166
https://cymitquimica.com/products/3B-B3805/14-bismaleimidobutane/
https://www.chemimpex.com/products/23109
https://www.benchchem.com/product/b014166
https://www.echemi.com/products/pd180713116116-1-4-bis-maleimidobutane.html
https://www.benchchem.com/product/b014166
https://www.benchchem.com/product/b014166
https://www.benchchem.com/product/b014166
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011308_Bismaleimide_CrsLnk_BMOE_BMB_BMH_UG.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform

Infrared (FTIR) spectroscopy are crucial for confirming the structure of BMB and monitoring its

reactions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are used to characterize BMB and its conjugates. The disappearance of

the maleimide proton signal in ¹H NMR is a key indicator of a successful crosslinking reaction.

[2]

Table of ¹H NMR Chemical Shifts for 1,4-Bis-maleimidobutane

Proton Type
Approximate Chemical
Shift (δ, ppm)

Key Observation for
Reaction Monitoring

Maleimide Ring Protons (-
CH=CH-)

6.7 - 7.0
Signal disappears upon
successful reaction with a
thiol.[2]

Methylene Protons adjacent to

Nitrogen (-N-CH₂-)
~3.5

Chemical shift may change

depending on the conjugated

molecule.[2]

| Central Methylene Protons (-CH₂-CH₂-) | ~1.6 | Serves as a relatively stable internal reference

point.[2] |

Table of ¹³C NMR Chemical Shifts for 1,4-Bis-maleimidobutane

Carbon Type Approximate Chemical Shift (δ, ppm)

Carbonyl Carbons (C=O) ~170

Olefinic Carbons (-CH=CH-) ~134

Methylene Carbons adjacent to Nitrogen (-N-

CH₂-)
(Varies)

| Central Methylene Carbons (-CH₂-CH₂-) | (Varies) |
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Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy helps in identifying the functional groups present in the BMB molecule.

Table of Key FTIR Absorption Bands for 1,4-Bis-maleimidobutane

Functional Group Vibration
Approximate Wavenumber
(cm⁻¹)

Imide C=O
Symmetric & Asymmetric
Stretching

1700 - 1770 (Strong)[2]

| Maleimide C=C | Stretching | 1550 - 1650[2] |

Reactivity and Mechanism
The primary utility of BMB lies in the high specificity of its maleimide groups for sulfhydryl

groups. The reaction proceeds via a Michael addition, forming a stable, non-cleavable thioether

linkage.[2] This reaction is most efficient within a pH range of 6.5-7.5.[2] Below this range, the

reaction is slow, and above it, the maleimide ring becomes susceptible to hydrolysis. The

resulting thiosuccinimide adduct is very stable, and subsequent irreversible ring-opening

hydrolysis can further enhance this stability, effectively preventing the retro-Michael reaction.[2]

Reactants

Product

1,4-Bis-maleimidobutane

+Thiol-containing Molecule (R-SH) Stable Thioether Adduct

Michael Addition
pH 6.5-7.5

Click to download full resolution via product page

Caption: Reaction of BMB with a thiol-containing molecule.
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Experimental Protocols
Synthesis of 1,4-Bis-maleimidobutane
The synthesis of BMB is typically a two-step process.[2]

Formation of N-substituted Maleamic Acid: 1,4-diaminobutane is reacted with two

equivalents of maleic anhydride. This reaction forms the intermediate bismaleamic acid.

Cyclization (Dehydration): The bismaleamic acid is then cyclized to form 1,4-Bis-
maleimidobutane. This step is often achieved by heating in the presence of a dehydrating

agent and a catalyst.

1,4-Diaminobutane

Step 1: Amic Acid Formation

Maleic Anhydride (2 eq.)

Bismaleamic Acid Intermediate

Reaction

Step 2: Cyclization (Dehydration)

Heating + Catalyst

1,4-Bis-maleimidobutane (BMB)

Click to download full resolution via product page

Caption: Synthetic workflow for 1,4-Bis-maleimidobutane.
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General Protocol for Protein Crosslinking
This protocol provides a general guideline for crosslinking sulfhydryl-containing proteins using

BMB. Optimal conditions may vary depending on the specific application and molecules

involved.[7]

Materials:

Protein(s): Containing accessible sulfhydryl groups, dissolved in a suitable buffer.

Conjugation Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., PBS, MES, HEPES).

BMB Stock Solution: Prepare a concentrated stock solution of BMB in an organic solvent like

DMSO or DMF.

Quenching Solution: A solution of a thiol-containing compound (e.g., cysteine, dithiothreitol,

or β-mercaptoethanol) to stop the reaction.

Reducing Agent (Optional): For reducing disulfide bonds to free sulfhydryls (e.g., TCEP).

Procedure:

Protein Preparation:

Dissolve the protein(s) in the conjugation buffer at a desired concentration (e.g., 0.1 mM).

[7]

If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently

remove the reducing agent via desalting or dialysis.[7]

Crosslinking Reaction:

Add the BMB stock solution to the protein solution to achieve a final concentration that is

typically a two- to three-fold molar excess over the protein's sulfhydryl groups.[7] The final

concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein

denaturation.

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[7]
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Quenching:

Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM.

[7]

Incubate for 15 minutes at room temperature.[7]

Purification:

Remove excess, non-reacted BMB and quenching reagent by methods such as dialysis or

size-exclusion chromatography (desalting).

Preparation

Reaction

Termination & Purification

Prepare Protein Solution
(in Conjugation Buffer)

Add BMB to Protein Solution

Prepare BMB Stock
(in DMSO/DMF)

Incubate
(1h at RT or 2h at 4°C)

Quench Reaction
(add excess thiol)

Purify Conjugate
(Dialysis / Desalting)
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Caption: Experimental workflow for protein crosslinking with BMB.

Applications in Research and Drug Development
BMB's specific reactivity and defined spacer length make it a versatile tool in various scientific

fields.[2]

Structural Biology: It is used to stabilize transient or weak protein-protein interactions by

crosslinking specific cysteine residues, aiding in their structural analysis.[2]

Protein Labeling: BMB can attach fluorescent probes, biotin, or other reporter tags to

proteins for use in diagnostic assays and imaging studies.[2]

Polymer Chemistry: It acts as a crosslinking agent in the synthesis of advanced materials

like hydrogels and elastomers, enhancing their mechanical strength and stability.[1][2]

Antibody-Drug Conjugates (ADCs): In targeted cancer therapy, BMB is used to link potent

cytotoxic drugs to monoclonal antibodies.[2] The antibody directs the drug to cancer cells,

minimizing off-target toxicity.

Components

Product

Antibody with
Thiol Groups (-SH)

+
Thiol-modified
Cytotoxic Drug

BMB Crosslinker

Antibody-Drug
Conjugate (ADC)

Thioether
Linkage

Click to download full resolution via product page
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Caption: Logical workflow for creating an Antibody-Drug Conjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

